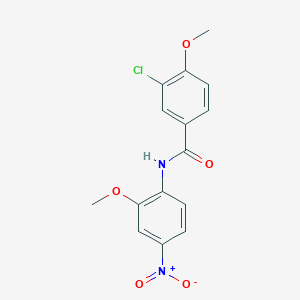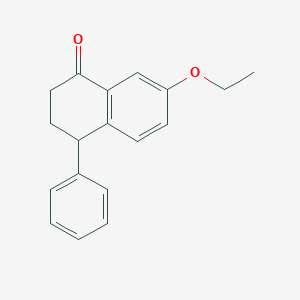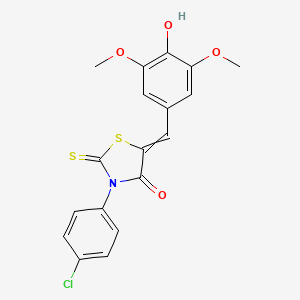![molecular formula C20H28N2O5S2 B3979125 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3979125.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2,4,6-trimethylbenzenesulfonamide
Overview
Description
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2,4,6-trimethylbenzenesulfonamide, also known as DMTS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. DMTS has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One proposed mechanism is that this compound inhibits the activity of carbonic anhydrase, an enzyme that plays a role in regulating pH in the body. By inhibiting carbonic anhydrase, this compound may disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and vasodilatory properties, it has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2,4,6-trimethylbenzenesulfonamide in lab experiments is its accessibility and relatively low cost compared to other compounds. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2,4,6-trimethylbenzenesulfonamide. One area of interest is in its potential applications in cancer therapy. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for use in combination with other anti-cancer agents.
Another area of interest is in its effects on the cardiovascular system. More research is needed to determine its potential as a treatment for hypertension and other cardiovascular diseases.
In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. This information could help to develop more targeted and effective therapies for various diseases.
Conclusion:
This compound is a sulfonamide compound that has been studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects, including anti-cancer and vasodilatory properties. While its mechanism of action is not fully understood, it has shown promise as a tool for investigating various biological processes. Further research is needed to fully understand its potential applications and to identify its molecular targets.
Scientific Research Applications
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. This compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential anti-cancer properties, this compound has also been studied for its effects on the cardiovascular system. It has been found to have vasodilatory effects, which may make it useful for treating hypertension and other cardiovascular diseases.
properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S2/c1-7-22(8-2)29(25,26)17-9-10-19(27-6)18(13-17)21-28(23,24)20-15(4)11-14(3)12-16(20)5/h9-13,21H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMYFIHGGBRZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3979047.png)

![1-[2-(4-fluorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979049.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-chlorophenyl)-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3979071.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxypropanamide](/img/structure/B3979074.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B3979076.png)
![4-methyl-3-nitro-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3979083.png)
![4-{5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3979089.png)
![diethyl 5-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3979091.png)

![4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B3979108.png)


![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979138.png)